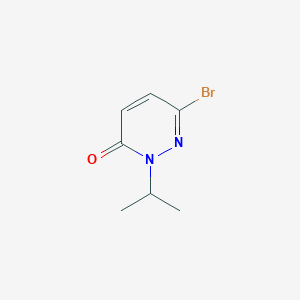
6-Bromo-2-isopropylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-isopropylpyridazin-3(2H)-one: is an organic compound belonging to the pyridazinone family It is characterized by a bromine atom at the 6th position, an isopropyl group at the 2nd position, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylpyridazine and bromine.
Bromination: The bromination of 2-isopropylpyridazine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Cyclization: The brominated intermediate undergoes cyclization to form the pyridazinone core. This step may involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidation of the isopropyl group can lead to the formation of carboxylic acids or aldehydes. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield 6-alkoxy-2-isopropylpyridazin-3(2H)-one, while reduction may produce 2-isopropylpyridazin-3(2H)-one.
Scientific Research Applications
6-Bromo-2-isopropylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Chemical Biology: Researchers use the compound to study enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and isopropyl group contribute to its binding affinity and selectivity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-isopropylpyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-Isopropylpyridazin-3(2H)-one: Lacks the halogen substituent.
6-Bromo-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of an isopropyl group.
Uniqueness
6-Bromo-2-isopropylpyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. These features may enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
6-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXPXSZCHJDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














